2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group at the second position and a hydroxyl group at the fourth position on the benzene ring, along with a methylamino group attached to the ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 2-phenylethylamine.
Formation of Intermediate: The intermediate is formed through a series of reactions, including alkylation and reduction.
Final Product: The final product is obtained by introducing the methylamino group through reductive amination.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, leading to changes in cellular responses and physiological effects.
Comparison with Similar Compounds
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 4-Hydroxy-3-methoxymethamphetamine
Comparison:
- Structural Differences: While these compounds share similar structural features, such as the presence of methoxy and amino groups, they differ in the position and nature of these groups on the aromatic ring.
- Unique Properties: 2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol is unique in its specific arrangement of functional groups, which may confer distinct biological and chemical properties.
Properties
CAS No. |
6278-28-0 |
---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-methoxy-4-[1-(methylamino)-2-phenylethyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-17-14(10-12-6-4-3-5-7-12)13-8-9-15(18)16(11-13)19-2/h3-9,11,14,17-18H,10H2,1-2H3 |
InChI Key |
HGYZNHBEEFWGHX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.